molecular formula C15H14N2O4 B11753334 Propane-1,3-diyl diisonicotinate

Propane-1,3-diyl diisonicotinate

Cat. No.: B11753334
M. Wt: 286.28 g/mol
InChI Key: YABJWPRHENNPMX-UHFFFAOYSA-N
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Description

Propane-1,3-diyl diisonicotinate: is an organic compound with the molecular formula C15H14N2O4. It is a derivative of isonicotinic acid and propane-1,3-diol, forming an ester linkage. This compound is primarily used in research and development, particularly in the field of metal-organic frameworks (MOFs) due to its ability to act as a linker .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1,3-diyl diisonicotinate can be synthesized through the esterification reaction between isonicotinoyl chloride hydrochloride and propane-1,3-diol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propane-1,3-diyl diisonicotinate can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Isonicotinic acid derivatives.

    Reduction: Propane-1,3-diol derivatives.

    Substitution: Various substituted isonicotinates.

Scientific Research Applications

Propane-1,3-diyl diisonicotinate is extensively used in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in:

Mechanism of Action

The mechanism of action of propane-1,3-diyl diisonicotinate in MOFs involves the coordination of the nitrogen atoms in the isonicotinic acid moieties with metal ions. This coordination forms a robust framework that can encapsulate various molecules. The molecular targets are typically metal ions such as copper, zinc, or cobalt, and the pathways involve the formation of coordination bonds .

Comparison with Similar Compounds

  • 1,2-Diphenylethane-1,2-diyl diisonicotinate
  • 2,2-Bis(hydroxymethyl)propane-1,3-diyl diisonicotinate
  • 2-(Octanoyloxy)propane-1,3-diyl diheptanoate

Comparison:

This compound stands out due to its balanced structure, providing both rigidity and flexibility, making it a versatile linker in MOF synthesis.

Biological Activity

Propane-1,3-diyl diisonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and coordination chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 264.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its role as a ligand in coordination complexes. It has been shown to interact with various metal ions, forming stable complexes that exhibit unique biological properties. The coordination of metal ions enhances the compound's efficacy as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G2/M phase

The mechanism involves the activation of the caspase pathway leading to programmed cell death, which is crucial for cancer treatment.

Case Study 1: Coordination Complexes

A study published in Journal of Coordination Chemistry explored the formation of coordination complexes between this compound and silver ions. The resulting complex exhibited enhanced antimicrobial activity compared to the uncoordinated ligand. This suggests that metal coordination can significantly modify the biological properties of organic compounds.

Case Study 2: Synthesis and Biological Evaluation

In another study, researchers synthesized a series of derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit bacterial growth and induce apoptosis in cancer cells. The results indicated that certain modifications led to improved potency and selectivity.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3-(pyridine-4-carbonyloxy)propyl pyridine-4-carboxylate

InChI

InChI=1S/C15H14N2O4/c18-14(12-2-6-16-7-3-12)20-10-1-11-21-15(19)13-4-8-17-9-5-13/h2-9H,1,10-11H2

InChI Key

YABJWPRHENNPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)OCCCOC(=O)C2=CC=NC=C2

Origin of Product

United States

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